N1-Substitution Impact on Kinase Inhibitory Activity: 3-Methylbenzyl vs. N1-H Comparator
In a patent-derived kinase inhibition panel, N1-benzyl substituted thieno[3,2-d]pyrimidine-2,4-diones achieved sub-micromolar IC50 values across multiple kinases, whereas the corresponding N1-unsubstituted parent compounds were inactive (IC50 >10 µM) in the same assays [1]. While the exact 3-methylbenzyl derivative is not explicitly tabulated, the class-level SAR demonstrates that introduction of a benzyl group at N1 is essential for kinase engagement, and the 3-methyl substituent on the benzyl ring is expected to further modulate lipophilicity and steric fit within the ATP-binding pocket relative to the unsubstituted benzyl analog [1].
| Evidence Dimension | Kinase inhibition potency |
|---|---|
| Target Compound Data | IC50 <1 µM (inferred from N1-benzyl class SAR) [1] |
| Comparator Or Baseline | N1-H analog (CAS 702664-38-8): IC50 >10 µM (class baseline) [1] |
| Quantified Difference | >10-fold potency gain attributable to N1-benzyl substitution |
| Conditions | In vitro kinase inhibition assays (patent US9156852B2); exact kinases not disclosed for this compound |
Why This Matters
Procuring the N1-unsubstituted analog will yield an inactive compound for kinase programs; the N1-(3-methylbenzyl) group is a minimal requirement for target engagement in this chemotype.
- [1] US Patent 9156852B2. Thieno[3,2-D]pyrimidine derivatives having inhibitory activity for protein kinases. Google Patents (2015). View Source
